2-(3-Bromophenyl)-6-chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
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Overview
Description
2-(3-Bromophenyl)-6-chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a complex organic compound with a unique structure that combines a bromophenyl group, a chloro group, and a tetrahydroquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-6-chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Tetrahydroquinoline Ring: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Bromophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the bromophenyl group reacts with a halogenated precursor of the tetrahydroquinoline ring in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-6-chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid can undergo various chemical reactions, including:
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Phenyl-substituted tetrahydroquinoline.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The presence of the bromophenyl and chloro groups can enhance binding affinity to certain biological targets .
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They have shown promise in the development of new drugs for treating diseases such as cancer and bacterial infections .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-6-chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl and chloro groups can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The tetrahydroquinoline ring can also interact with various receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromophenyl)-6-chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: Lacks the carboxylic acid group.
2-(3-Bromophenyl)-6-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid: Lacks the dimethyl groups.
2-(3-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid: Lacks the chloro group.
Uniqueness
The presence of both the bromophenyl and chloro groups, along with the carboxylic acid and dimethyl groups, makes 2-(3-Bromophenyl)-6-chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid unique.
Properties
Molecular Formula |
C18H17BrClNO2 |
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Molecular Weight |
394.7 g/mol |
IUPAC Name |
2-(3-bromophenyl)-6-chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline-8-carboxylic acid |
InChI |
InChI=1S/C18H17BrClNO2/c1-18(2)9-15(10-4-3-5-11(19)6-10)21-16-13(17(22)23)7-12(20)8-14(16)18/h3-8,15,21H,9H2,1-2H3,(H,22,23) |
InChI Key |
PPRSZTOYNJWJLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(NC2=C(C=C(C=C21)Cl)C(=O)O)C3=CC(=CC=C3)Br)C |
Origin of Product |
United States |
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